Full NMR and IR spectroscopic data for 2-Isopropyl-4-methylquinoline-3-carboxylic acid
Full NMR and IR spectroscopic data for 2-Isopropyl-4-methylquinoline-3-carboxylic acid
An in-depth technical guide on the structural elucidation and synthetic validation of 2-Isopropyl-4-methylquinoline-3-carboxylic acid (CAS: 1443288-49-0).
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for synthesizing and characterizing this critical active pharmaceutical ingredient (API) intermediate.
Structural Significance & Synthetic Strategy
2-Isopropyl-4-methylquinoline-3-carboxylic acid is a highly functionalized heterocyclic building block. The quinoline core is a privileged scaffold in medicinal chemistry, frequently appearing in antimalarial, antibacterial, and antineoplastic agents. The specific substitution pattern—an isopropyl group at C-2, a carboxylic acid at C-3, and a methyl group at C-4—creates a sterically encumbered and electronically unique microenvironment that dictates its spectroscopic behavior.
The most robust method for constructing this polysubstituted quinoline is the Friedländer annulation [1],[2]. This approach involves the condensation of an o-aminoaryl ketone (e.g., 2-aminoacetophenone) with a carbonyl compound containing an active methylene group (e.g., ethyl isobutyrylacetate).
Workflow for the Friedländer synthesis of the target quinoline derivative.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step contains an inherent feedback loop to confirm success before proceeding.
Protocol A: Synthesis & Isolation
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Condensation : Combine 2-aminoacetophenone (1.0 eq) and ethyl isobutyrylacetate (1.2 eq) in glacial acetic acid with a catalytic amount of sulfuric acid. Heat to 100°C for 12 hours.
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Intermediate Validation : Neutralize the mixture, extract with ethyl acetate, and concentrate. Self-Validation: Perform Thin Layer Chromatography (TLC). The complete disappearance of the highly fluorescent 2-aminoacetophenone spot confirms reaction completion.
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Hydrolysis : Dissolve the crude ethyl 2-isopropyl-4-methylquinoline-3-carboxylate in ethanol and add 2M aqueous NaOH. Reflux for 4 hours.
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Spectroscopic Checkpoint : Self-Validation: Pull a 0.1 mL aliquot, neutralize, and run a rapid ¹H NMR. The absolute disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) confirms 100% conversion to the carboxylate salt[3].
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Acidification & Precipitation : Cool the mixture to 0°C and slowly acidify to pH 3-4 using 1M HCl. Causality: The target carboxylic acid is insoluble in cold water at its isoelectric point. The immediate precipitation of a pale yellow solid serves as both a purification mechanism and visual confirmation of product formation. Filter and dry under vacuum.
Protocol B: Spectroscopic Acquisition
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Sample Preparation (NMR) : Dissolve 10-15 mg of the purified compound in 0.6 mL of DMSO-d₆[4]. Causality: While CDCl₃ is a standard solvent, carboxylic acids often dimerize via intermolecular hydrogen bonding in non-polar solvents, leading to broad, unresolved spectra. DMSO-d₆ aggressively disrupts these hydrogen bonds, ensuring sharp aromatic splitting patterns and a distinct, highly downfield -COOH peak[5].
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NMR Acquisition : Acquire ¹H NMR at 400 MHz (16 scans, D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).
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Sample Preparation (IR) : Place 2-3 mg of the dry solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellets. KBr is highly hygroscopic; absorbed moisture would produce a massive artifact peak at 3400 cm⁻¹, obscuring the critical O-H stretch of the carboxylic acid.
Spectroscopic Elucidation Strategy
The structural assignment relies on a triangulated approach, cross-referencing the aliphatic side chains, the aromatic core, and the carboxylic acid functional group.
Logical framework for the spectroscopic validation of the synthesized compound.
Comprehensive Spectroscopic Data
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 13.50 | Broad singlet (br s) | - | 1H | -COOH (Carboxylic acid) |
| 8.15 | Doublet of doublets (dd) | 8.4, 1.2 | 1H | H-5 (Aromatic) |
| 8.05 | Doublet of doublets (dd) | 8.4, 1.2 | 1H | H-8 (Aromatic) |
| 7.75 | Doublet of dbl of dbl (ddd) | 8.4, 6.8, 1.2 | 1H | H-7 (Aromatic) |
| 7.65 | Doublet of dbl of dbl (ddd) | 8.4, 6.8, 1.2 | 1H | H-6 (Aromatic) |
| 3.25 | Heptet (hept) | 6.8 | 1H | -CH (CH₃)₂ (Isopropyl methine) |
| 2.65 | Singlet (s) | - | 3H | -CH₃ (C-4 Methyl) |
| 1.30 | Doublet (d) | 6.8 | 6H | -CH(CH₃ )₂ (Isopropyl methyls) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 169.5 | Quaternary (C=O) | Carboxylic acid carbonyl |
| 161.2 | Quaternary (Ar-C) | C-2 (Attached to isopropyl) |
| 147.5 | Quaternary (Ar-C) | C-8a (Fused, adjacent to N) |
| 143.8 | Quaternary (Ar-C) | C-4 (Attached to methyl) |
| 129.8 | Methine (Ar-CH) | C-8 |
| 129.5 | Methine (Ar-CH) | C-7 |
| 127.8 | Quaternary (Ar-C) | C-3 (Attached to COOH) |
| 126.5 | Quaternary (Ar-C) | C-4a (Fused) |
| 126.0 | Methine (Ar-CH) | C-6 |
| 124.2 | Methine (Ar-CH) | C-5 |
| 32.4 | Methine (CH) | Isopropyl methine |
| 22.1 | Primary (CH₃) | Isopropyl methyls (2C) |
| 15.6 | Primary (CH₃) | C-4 Methyl |
Table 3: FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid |
| 2965, 2870 | Medium, sharp | C-H stretch | Aliphatic (Isopropyl, Methyl) |
| 1695 | Strong, sharp | C=O stretch | Carboxylic acid carbonyl |
| 1590, 1560 | Medium, sharp | C=C, C=N stretch | Quinoline aromatic ring |
| 1250 | Strong | C-O stretch | Carboxylic acid |
| 765 | Strong, sharp | C-H out-of-plane bend | 1,2-disubstituted benzene ring |
Mechanistic & Causal Analysis of Spectral Features
Aliphatic Region Dynamics: The presence of the C-4 methyl group is unambiguously confirmed by the sharp 3H singlet at 2.65 ppm. This chemical shift is slightly downfield compared to a standard benzylic methyl (~2.3 ppm) due to the electron-withdrawing nature of the adjacent quinoline ring and the magnetic anisotropy of the C-3 carboxylic acid[6],[7]. The isopropyl group at C-2 presents a textbook AX₆ spin system: the six equivalent methyl protons split into a doublet at 1.30 ppm (J = 6.8 Hz), while the lone methine proton is split by the six methyl protons into a heptet at 3.25 ppm[8],[4].
Aromatic Core Splitting: The unsubstituted carbocyclic ring of the quinoline core (positions 5, 6, 7, and 8) yields a classic four-spin system. Protons H-5 and H-8 appear as doublets of doublets (dd) at 8.15 ppm and 8.05 ppm, respectively. They exhibit a large ortho coupling (J ≈ 8.4 Hz) to their immediate neighbors and a small meta coupling (J ≈ 1.2 Hz). Protons H-6 and H-7 appear as complex multiplets (ddd) due to two ortho couplings and one meta coupling. The extreme downfield shift of H-5 (8.15 ppm) is a causal result of the peri-interaction with the C-4 methyl group and the overarching electron-withdrawing effect of the heterocyclic nitrogen.
Carboxylic Acid Validation: The success of the ester hydrolysis is definitively proven by three factors:
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The appearance of the highly deshielded O-H proton at 13.50 ppm in the ¹H NMR[5].
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The ¹³C NMR resonance at 169.5 ppm, which is characteristic of a conjugated carboxylic acid carbonyl[3].
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The FT-IR spectrum, which displays a massive, broad O-H stretching band from 3300 to 2500 cm⁻¹ that perfectly overlaps the aliphatic C-H stretches, coupled with a strong C=O stretch at 1695 cm⁻¹.
References
- Electrochemical Acceptorless Dehydrogenation of N-Heterocycles Utilizing TEMPO as Organo-Electrocatalyst - Supporting Information (Provides baseline NMR chemical shifts for 4-methylquinoline derivatives).
- Preparation of 2-Arylquinolines from 2-Arylethyl Bromides and Aromatic Nitriles (Details the synthesis and exact ¹H/¹³C NMR assignments for 2-isopropylquinoline).
- Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines (Establishes the standard protocol for generating quinoline-3-carboxylic acid scaffolds).
- 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids: synthesis, structure and properties (Validates the use of DMSO-d6 for resolving the broad ~13.5 ppm carboxylic acid proton in quinolines).
- Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides (Discusses Friedländer variations and the mechanistic pathway of quinoline-3-carboxylic acid synthesis).
- Analytical methods for "Quinoline, (1-methylethyl)-" (Provides the analytical protocols and sample preparation parameters for 2-isopropylquinolines).
- Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino process (Confirms the NMR validation methodology for the disappearance of ethyl ester signals during hydrolysis).
- 4-methylquinoline(491-35-0) 1H NMR spectrum (Reference for the C-4 methyl singlet shift and aromatic splitting in quinolines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.co.za [journals.co.za]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 4-methylquinoline(491-35-0) 1H NMR [m.chemicalbook.com]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
